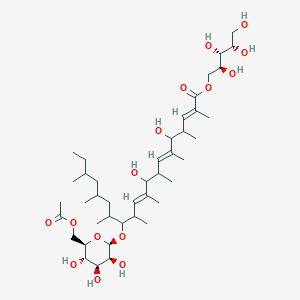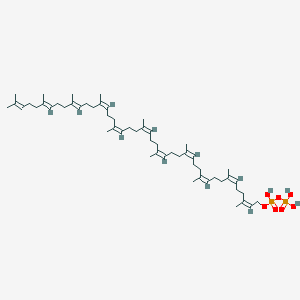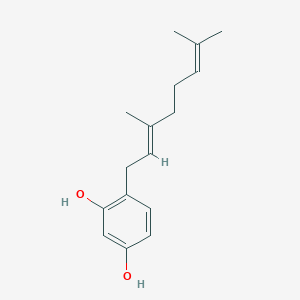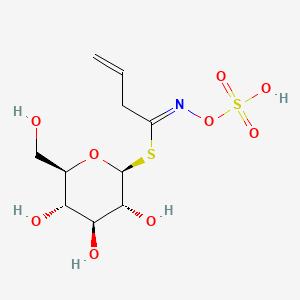
2-Propenyl glucosinolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sinigrin is an alkenylglucosinolic acid that consists of 1-thio-beta-D-glucopyranose having a 4-[(sulfooxy)imino]but-1-en-4-yl group attached to the anomeric sulfur. It is a conjugate acid of a sinigrin(1-).
Aplicaciones Científicas De Investigación
Molecular Marker Identification in Brassica Juncea
Research identified an ISSR marker tightly linked to high 2-propenyl glucosinolate content in Brassica juncea. This marker could be useful in breeding programs for canola quality and mustard (Ripley & Roslinsky, 2005).
Influence on Brassica Carinata Under Drought Conditions
A study on Brassica carinata showed that drought conditions increased concentrations of 2-propenyl glucosinolate. This indicates a specific response to drought stress and suggests potential in improving the nutritional quality of B. carinata (Schreiner et al., 2009).
Role in Biofumigation and Soil Microbial Community
2-Propenyl glucosinolate's degradation influences soil bacterial community composition. Its degradation products, including nitriles and isothiocyanates, vary by soil type and affect soil bacterial communities, suggesting implications in biofumigation (Hanschen et al., 2015).
Therapeutic Benefits of Sinigrin
Sinigrin (2-propenyl glucosinolate) is present in Brassica plants like broccoli and mustard seeds. It exhibits several therapeutic benefits including anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory properties, and biofumigation (Mazumder, Dwivedi, & du Plessis, 2016).
Effect on Globodera Pallida Hatching
Studies have shown that 2-propenyl glucosinolate and its isothiocyanate can inhibit hatching of the potato cyst nematode Globodera pallida in vitro. However, achieving sufficient concentrations for effective biofumigation in soil is challenging (Brolsma et al., 2014).
Inhibition of Verticillium Longisporum Growth
Glucosinolates like 2-propenyl glucosinolate in Arabidopsis thaliana leaves show potential in suppressing growth of the soil-borne fungal pathogen Verticillium longisporum. Their concentration, particularly of 2-propenyl glucosinolate, correlates with fungal growth inhibition (Witzel et al., 2013).
Preventive Effects on Memory Deterioration
Sinigrin (2-propenyl glucosinolate) shows potential in preventing memory deterioration and inflammation in pentylenetetrazole-kindled male Wistar rats. It may modulate the NLRP3 pathway, suggesting neuroprotective properties (Aghaie et al., 2021).
Propiedades
Nombre del producto |
2-Propenyl glucosinolate |
|---|---|
Fórmula molecular |
C10H17NO9S2 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxybut-3-enimidothioate |
InChI |
InChI=1S/C10H17NO9S2/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18)/b11-6-/t5-,7-,8+,9-,10+/m1/s1 |
Clave InChI |
PHZOWSSBXJXFOR-GLVDENFASA-N |
SMILES isomérico |
C=CC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
SMILES canónico |
C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Sinónimos |
myronate sinigrin sinigrin, monopotassium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



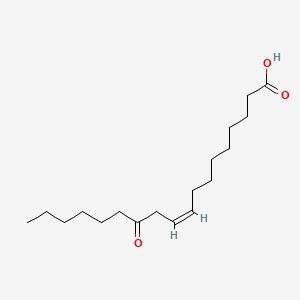
![5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1237180.png)
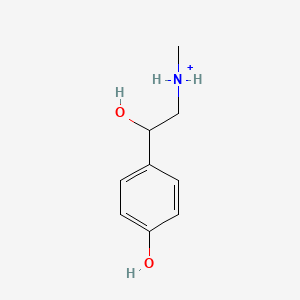
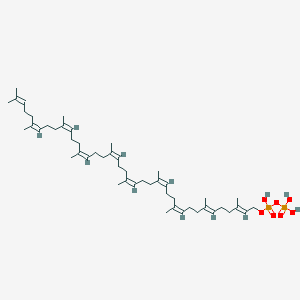


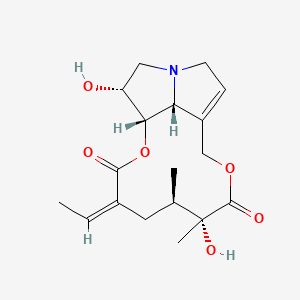
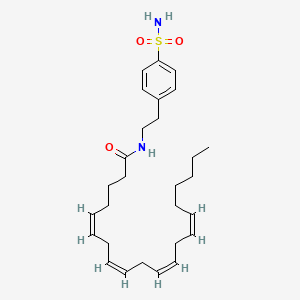
![[4-[(E)-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B1237191.png)
![methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate](/img/structure/B1237194.png)
